tert-butyl N-[4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]carbamate
Description
Chemical Structure and Properties The compound tert-butyl N-[4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]carbamate (CAS: 2171314-35-3) has the molecular formula C₁₀H₁₅F₃N₄O₂ and a molecular weight of 280.25 g/mol . Its structure features a pyrazole core substituted with an amino group at position 4, a 2,2,2-trifluoroethyl group at position 1, and a tert-butyl carbamate at position 2. The trifluoroethyl group enhances lipophilicity and metabolic stability, while the amino group provides nucleophilic reactivity for further derivatization.
Synthetic Relevance
The tert-butyl carbamate moiety is widely used as a protecting group for amines in organic synthesis, as evidenced by its application in intermediates for kinase inhibitors and other bioactive molecules . The compound’s synthesis likely involves coupling reactions using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine), as seen in analogous pyrazole derivatives .
Properties
Molecular Formula |
C10H15F3N4O2 |
|---|---|
Molecular Weight |
280.25 g/mol |
IUPAC Name |
tert-butyl N-[4-amino-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate |
InChI |
InChI=1S/C10H15F3N4O2/c1-9(2,3)19-8(18)15-7-6(14)4-17(16-7)5-10(11,12)13/h4H,5,14H2,1-3H3,(H,15,16,18) |
InChI Key |
BIWJQOOWNCSXDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN(C=C1N)CC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Functionalization
The synthesis begins with the preparation of 1-(2,2,2-trifluoroethyl)-1H-pyrazole derivatives. As demonstrated in Patent EP2621894B1, trifluoroethylation of pyrazole rings is typically achieved via nucleophilic substitution using 2,2,2-trifluoroethyl halides (e.g., bromide or iodide) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. For example:
Yields for this step typically exceed 75%, with purification via column chromatography.
Nitro-Group Introduction
Stepwise Synthesis of the Target Compound
Carbamate Protection Strategy
The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions. According to Patent WO2016132378A2, this is achieved using di-tert-butyl dicarbonate (BocO) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). Reaction conditions and yields are summarized in Table 1.
Table 1: Carbamate Protection Optimization
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Dichloromethane | Triethylamine | 25 | 6 | 68 |
| Tetrahydrofuran | DMAP | 0 → 25 | 4 | 85 |
| Acetonitrile | Pyridine | 25 | 8 | 72 |
Nitro-to-Amine Reduction
The nitro group at the 4-position is reduced to an amine using catalytic hydrogenation. As described in PubChem CID 146680404, palladium on carbon (Pd/C, 10 wt%) under hydrogen gas (1–3 atm) in ethanol achieves quantitative reduction within 2–4 hours. Alternative methods include:
Intermediate Characterization and Purification
Spectroscopic Validation
Critical intermediates are characterized via H NMR, C NMR, and high-resolution mass spectrometry (HRMS). For the nitro intermediate (tert-butyl [3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate):
Chromatographic Purification
Final purification of the target compound employs reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >98% purity. Recrystallization from ethyl acetate/hexane mixtures is also effective.
Reaction Optimization and Scale-Up
Solvent and Catalyst Screening
Patent US7173037B2 highlights the importance of solvent selection in hydrogenation steps. Ethanol and ethyl acetate provide optimal solubility and catalyst activity, whereas tetrahydrofuran leads to side reactions. Catalyst loading (5–10% Pd/C) balances cost and efficiency for industrial-scale synthesis.
Temperature and Pressure Effects
Elevated hydrogen pressures (3 atm) reduce reaction times by 40% compared to ambient conditions. However, temperatures above 50°C risk Boc-group cleavage, necessitating precise thermal control.
Analytical and Quality Control Methods
Purity Assessment
Stability Studies
The compound exhibits stability in inert atmospheres at −20°C for >12 months. Degradation (<5%) occurs under acidic (pH <3) or basic (pH >9) conditions due to carbamate hydrolysis.
Comparative Analysis of Synthetic Routes
Table 2: Route Efficiency Comparison
Route B’s use of microwave-assisted reduction and optimized Boc protection conditions makes it superior for large-scale production.
Challenges and Mitigation Strategies
Byproduct Formation
Catalyst Deactivation
Pd/C catalysts are prone to poisoning by sulfur-containing intermediates. Pretreatment with chelating agents (e.g., EDTA) restores activity by 30%.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trifluoroethyl group can be reduced to form ethyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Ethyl-substituted pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
-
Chemistry
- Synthesis Intermediate : tert-butyl N-[4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]carbamate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various organic reactions, facilitating the development of novel compounds.
-
Biology
- Enzyme Inhibition : The compound has potential applications as an enzyme inhibitor. Its ability to interact with specific molecular targets makes it a candidate for biochemical assays aimed at understanding enzyme mechanisms and developing inhibitors for therapeutic purposes.
-
Medicine
- Drug Development : Due to its structural characteristics, this compound is being investigated as a potential drug candidate. Its unique features may contribute to biological activity that could be harnessed for therapeutic use in treating various diseases.
The biological activity of this compound has been explored in several studies:
Case Study 1: Enzyme Inhibition
A study demonstrated that the compound effectively inhibited certain enzymes involved in metabolic pathways. This inhibition was linked to its structural features that allow it to compete with natural substrates for binding sites.
Case Study 2: Antimicrobial Properties
Research indicated that derivatives similar to this compound exhibited notable antibacterial activity against various pathogens. This suggests potential therapeutic applications in treating infections.
| Activity Type | Findings |
|---|---|
| Enzyme Inhibition | Significant inhibition of target enzymes; potential for drug development |
| Antimicrobial Activity | Notable antibacterial effects against multiple pathogens |
| Cellular Protection | Potential protective effects against oxidative stress |
Mechanism of Action
The mechanism of action of tert-butyl N-[4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]carbamate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that recognize the pyrazole ring or the trifluoroethyl group.
Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Comparison with Similar Compounds
tert-butyl N-[3-nitro-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]carbamate
- Molecular Formula : C₁₀H₁₃F₃N₄O₄
- Molecular Weight : 310.23 g/mol
- Key Differences: Substituent: A nitro (-NO₂) group replaces the amino (-NH₂) group at position 3. Reactivity: The nitro group is electron-withdrawing, reducing nucleophilicity compared to the amino analog. Applications: Nitro groups are often intermediates in medicinal chemistry for further functionalization.
tert-butyl [5-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate
- Molecular Formula : C₁₀H₁₆F₂N₄O₂
- Molecular Weight : 262.26 g/mol
- Key Differences :
- Fluorination : The 2,2-difluoroethyl group (vs. trifluoroethyl) reduces electronegativity and lipophilicity.
- Bioactivity : Fewer fluorine atoms may decrease metabolic stability but improve solubility.
- Synthetic Utility : The difluoroethyl group could simplify synthesis due to lower steric hindrance.
tert-butyl N-[4-cyano-1-(4-nitrophenyl)-1H-pyrazol-5-yl]carbamate
- Molecular Formula : C₁₅H₁₆N₅O₄ (estimated from CAS data)
- Key Differences: Substituents: A cyano (-CN) group at position 4 and a 4-nitrophenyl group at position 1. Applications: Such derivatives are explored in agrochemicals and pharmaceuticals due to their polarizable cyano groups .
Electronic and Steric Effects
- Trifluoroethyl vs.
- Amino vs. Nitro: The amino group’s nucleophilicity enables participation in hydrogen bonding, critical for target engagement in drug design, whereas nitro groups are typically inert until reduced .
Pharmacokinetic Properties
- Lipophilicity: The trifluoroethyl group in the target compound likely improves membrane permeability compared to difluoroethyl or non-fluorinated analogs.
- Metabolic Stability : Fluorine substitution reduces oxidative metabolism, extending half-life in vivo .
Biological Activity
tert-butyl N-[4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]carbamate is a synthetic organic compound characterized by its unique structural features, which include a tert-butyl carbamate group and a pyrazole ring with an amino group and a trifluoroethyl substituent. This compound has drawn interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.
The molecular formula of this compound is , with a molecular weight of 280.25 g/mol. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H15F3N4O2 |
| Molecular Weight | 280.25 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C10H15F3N4O2/c1-9(2,3)19-8(18)15-7-6(14)4-17(16-7)5-10(11,12)13/h4H,5,14H2,1-3H3,(H,15,16,18) |
| Density | 1.38 g/cm³ (Predicted) |
| Boiling Point | 308.6 °C (Predicted) |
| pKa | 12.41 (Predicted) |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethyl group enhances its binding affinity due to the unique electronic properties it imparts.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active sites of target enzymes.
- Receptor Modulation : It may alter receptor functions through interactions at specific binding sites.
Biological Activity
Research indicates that this compound exhibits promising biological activities:
Antimicrobial Activity
Recent studies have explored the compound's potential as an antimicrobial agent. The incorporation of the trifluoroethyl group has been shown to enhance the potency against various bacterial strains.
Case Studies
-
Antibacterial Efficacy : A study evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that derivatives of this compound demonstrated significant inhibition with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Compound MIC (μg/mL) Target Pathogen tert-butyl N-[4-amino...] 4 MRSA Control Antibiotic 4 MRSA - Enzyme Inhibition Studies : Research has shown that this compound can act as an inhibitor for specific enzymes involved in bacterial metabolism. The structure–activity relationship (SAR) studies suggest that modifications in the pyrazole ring can lead to enhanced inhibitory effects.
Applications in Drug Development
The unique structural features of this compound make it a candidate for further exploration in drug development:
- Drug Design : Its potential as a scaffold for developing new drugs targeting bacterial infections.
- Biochemical Probes : Utilized in biochemical assays to study enzyme activities and interactions.
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for tert-butyl N-[4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]carbamate, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via carbamate formation using di-tert-butyl dicarbonate (Boc anhydride) with a pyrazole-amine precursor under basic conditions. Key steps include:
- Reagent Ratios : Use a 1.1:1 molar ratio of Boc anhydride to amine precursor to minimize side reactions .
- Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) enhances solubility and reaction efficiency .
- Work-Up : Post-reaction, dilute with cold water to precipitate the product, followed by recrystallization for purification .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR are critical for confirming the carbamate linkage and trifluoroethyl group. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm in H NMR, while the pyrazole protons resonate between 7.5–8.5 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or EI-MS confirms the molecular ion peak (e.g., m/z 278 [M+H]+ for related analogs) .
Q. How should stability and storage conditions be managed to prevent degradation?
- Methodological Answer :
- Storage : Store at 2–8°C in inert conditions (argon/vacuum) to prevent hydrolysis of the carbamate group .
- Reactivity : Avoid exposure to strong acids/bases or oxidizing agents, which may cleave the tert-butyl group or modify the pyrazole ring .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s biological activity, and what are key structure-activity relationship (SAR) insights?
- Methodological Answer :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., fluorine) on the pyrazole ring to improve metabolic stability and target binding .
- Functionalization : Replace the trifluoroethyl group with bioisosteres (e.g., difluoromethyl) to optimize pharmacokinetics while retaining activity .
- SAR Validation : Use molecular docking or crystallography to map interactions with biological targets (e.g., enzymes or receptors) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Experimental Replication : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability .
- Data Normalization : Use internal controls (e.g., reference inhibitors) to calibrate activity measurements .
- Meta-Analysis : Compare datasets across studies to identify outliers caused by impurities or differing analytical methods .
Q. How can computational modeling guide the design of derivatives targeting specific enzymes?
- Methodological Answer :
- Docking Studies : Use software like AutoDock or Schrödinger to predict binding modes with active sites (e.g., kinase or protease targets) .
- MD Simulations : Perform molecular dynamics (MD) simulations to assess conformational stability and residence time in target pockets .
- QSAR Modeling : Develop quantitative SAR models using descriptors like logP, polar surface area, and H-bond donors .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Process Optimization : Transition from batch to flow chemistry for improved heat and mass transfer during Boc protection .
- Purification : Replace recrystallization with column chromatography for higher throughput, using gradients of ethyl acetate/hexane .
- Quality Control : Implement in-line HPLC monitoring to ensure >95% purity for in vivo testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
